molecular formula C17H12F4N2O2 B4342658 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B4342658
M. Wt: 352.28 g/mol
InChI Key: DMQRRLPKVFXAGS-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a combination of fluorinated phenyl groups and an isoxazole ring, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of Fluorinated Phenyl Groups: The fluorinated phenyl groups can be introduced through nucleophilic aromatic substitution reactions using appropriate fluorinated aryl halides.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the isoxazole derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.

    Substitution: The fluorinated phenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and halogenated solvents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated isoxazole derivatives, while reduction can produce reduced isoxazole compounds.

Scientific Research Applications

3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique chemical structure and biological activity.

    Materials Science: Its fluorinated phenyl groups and isoxazole ring make it a candidate for the development of advanced materials with specific properties.

    Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups and isoxazole ring contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide
  • 3-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide

Uniqueness

Compared to similar compounds, 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N2O2/c18-12-6-4-10(5-7-12)14-9-15(25-23-14)16(24)22-13-3-1-2-11(8-13)17(19,20)21/h1-8,15H,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQRRLPKVFXAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 5
3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 6
3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

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